molecular formula C22H21N5O8 B2773965 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351620-85-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2773965
CAS RN: 1351620-85-3
M. Wt: 483.437
InChI Key: HROZPGKFUFYZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H21N5O8 and its molecular weight is 483.437. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Reactivities

The synthesis of β-lactams, which structurally resemble parts of the complex molecule , can be efficiently achieved through various synthetic routes. A notable method involves using reagents like 2,2'-dibenzothiazolyl disulfide for synthesizing β-lactams from Schiff's bases and alkox/aryloxy acetic acids. This process highlights a convenient route to these compounds, pivotal in pharmaceutical applications due to their broad biological activities (Sharma & Kanwar, 2004). Furthermore, the formation of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines via one-pot reactions of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, demonstrates the molecule's potential as a fluorescent probe for mercury ion detection, indicating its utility in environmental and analytical chemistry (Shao et al., 2011).

Biological Activities

The exploration of benzimidazole derivatives for antimicrobial and molluscicidal activities underscores the therapeutic potential of complex molecules with similar structures. These studies involve synthesizing and testing various derivatives for their biological efficacy, providing a foundation for further research into related compounds' potential health applications (Nofal et al., 2002). Additionally, compounds synthesized from N-thiazole and 3-phenyl azetidine-2-ones, derived from 2-aminothiazole, have been screened for antibacterial activity, highlighting the significance of structurally complex molecules in developing new antimicrobial agents (Parvez et al., 2010).

Chemical Properties and Reactions

Research into the oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides provides insight into the chemical behaviors and transformations of related compounds under various conditions. These findings are crucial for understanding the reactivity patterns that could influence the synthesis and application of complex molecules, including those with acetamide groups (Pailloux et al., 2007).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4.C2H2O4/c26-18(22-15-3-4-16-17(8-15)28-7-6-27-16)12-25-10-14(11-25)20-23-19(24-29-20)13-2-1-5-21-9-13;3-1(4)2(5)6/h1-5,8-9,14H,6-7,10-12H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROZPGKFUFYZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CN=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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